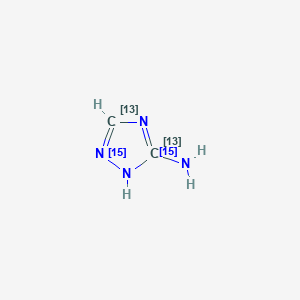
(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amitrole-13C2,15N2 is a stable isotope-labeled compound of amitrole, a triazole herbicide. This compound is used primarily in scientific research for tracing and analytical purposes. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure, making it useful for various analytical techniques, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amitrole-13C2,15N2 involves the reaction of aminoguanidine with formic acid. This method was first reported by J. Thiele and W. Manchot in 1898 . The reaction conditions typically involve heating the reactants to facilitate the formation of the triazole ring. The isotopic labeling is achieved by using carbon-13 and nitrogen-15 enriched precursors.
Industrial Production Methods
Industrial production of amitrole-13C2,15N2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Amitrole-13C2,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in analytical chemistry and environmental testing.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate can oxidize amitrole-13C2,15N2.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole derivatives, while reduction can yield amine-substituted triazoles.
Scientific Research Applications
Amitrole-13C2,15N2 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the incorporation and transformation of amitrole in biological systems.
Industry: Utilized in the development of herbicides and the study of their environmental impact.
Mechanism of Action
The mechanism of action of amitrole-13C2,15N2 involves the inhibition of key enzymes such as phytoene desaturase, lycopene cyclase, and catalase . This inhibition disrupts carotenoid synthesis and chlorophyll formation, leading to the bleaching of plant pigments. In mammals, amitrole affects thyroid and liver functions by altering hormone levels and inducing cellular hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Amitrole: The non-labeled version of amitrole, used widely as a herbicide.
3-Amino-1,2,4-triazole: A structural analog with similar herbicidal properties.
1H-1,2,4-Triazol-3-amine: Another triazole compound with comparable chemical behavior.
Uniqueness
Amitrole-13C2,15N2 is unique due to its isotopic labeling, which allows for precise analytical measurements and tracing studies. This makes it particularly valuable in research settings where accurate quantification and tracking of chemical transformations are required .
Properties
Molecular Formula |
C2H4N4 |
|---|---|
Molecular Weight |
88.053 g/mol |
IUPAC Name |
(3,5-13C2,215N)1H-1,2,4-triazol-5-(15N)amine |
InChI |
InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,3+1,5+1 |
InChI Key |
KLSJWNVTNUYHDU-SAXDBNRNSA-N |
Isomeric SMILES |
[13CH]1=[15N]N[13C](=N1)[15NH2] |
Canonical SMILES |
C1=NNC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


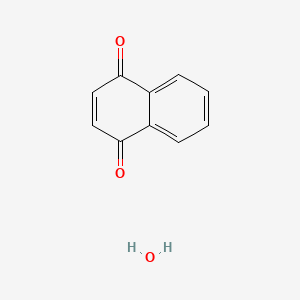



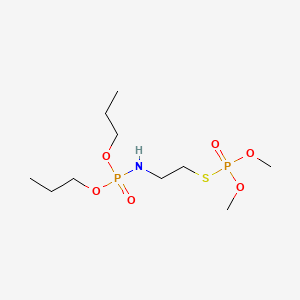
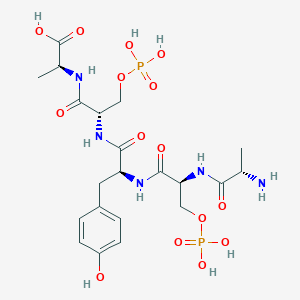
![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)
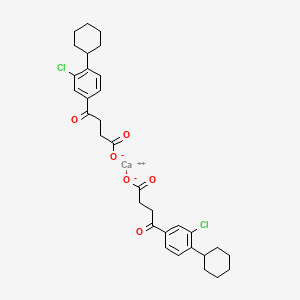



![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
